3-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid
Description
3-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid is a pyridine derivative featuring a chlorine atom at position 3, a trifluoroethoxy (-OCH₂CF₃) group at position 6, and a carboxylic acid (-COOH) moiety at position 2. This compound’s structure combines electron-withdrawing substituents (Cl, CF₃) and a polar carboxylic acid group, rendering it a versatile intermediate in pharmaceutical and agrochemical synthesis. The trifluoroethoxy group enhances lipophilicity and metabolic stability, while the carboxylic acid enables salt formation or conjugation reactions .
Properties
IUPAC Name |
3-chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO3/c9-4-1-2-5(13-6(4)7(14)15)16-3-8(10,11)12/h1-2H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKUFMZZSWYIFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(=O)O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid typically involves the reaction of 3-chloropyridine-2-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a suitable base and a catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., sulfuric acid), and catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while esterification reactions produce esters of the original compound .
Scientific Research Applications
3-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The chloro and carboxylic acid groups may participate in binding interactions with target proteins, modulating their activity .
Comparison with Similar Compounds
Trifluoroethoxy vs. Methoxy or Methoxyethoxy
- 3-Chloro-6-methoxypyridine-2-carboxylic acid (CAS 856836-44-7):
Trifluoroethoxy vs. Trifluoromethyl
- 2-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid (CAS 280566-45-2):
Halogen Substituent Variations
- 3-Bromo-6-chloro-2-pyridinecarboxylic acid (CAS 929000-66-8): Bromine’s larger atomic radius and lower electronegativity (vs.
Carboxylic Acid Derivatives
- Ethyl 3-chloro-2-fluoro-6-pyridinecarboxylate (CAS 261762-99-6): The ethyl ester derivative masks the carboxylic acid, improving cell membrane permeability (as a prodrug).
Sulfur-Containing Analogs
- 3-Chloro-6-(methylsulfanyl)pyridine-2-carboxylic acid :
- The methylsulfanyl (-SCH₃) group introduces sulfur-mediated interactions (e.g., hydrogen bonding, metal coordination), which may confer unique biological activity or metabolic pathways compared to oxygen-based substituents .
Biological Activity
3-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique trifluoroethoxy substituent and chloro group, exhibits properties that may be beneficial in various scientific and medical applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.
- Molecular Formula : C8H5ClF3NO3
- Molecular Weight : 255.58 g/mol
- CAS Number : 1021043-31-1
- Boiling Point : Predicted at 301.6 ± 42.0 °C
- Density : 1.558 ± 0.06 g/cm³
- pKa : Approximately 2.15 .
The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances lipophilicity, which aids in the compound's ability to penetrate biological membranes. The chloro and carboxylic acid groups are likely involved in binding interactions with target proteins, potentially modulating their activity.
Biological Activities
Research indicates that derivatives of pyridine, including the studied compound, exhibit a range of biological activities:
- Antibacterial Activity : Compounds with similar structures have shown promising antibacterial properties against various pathogens. The presence of the trifluoroethoxy group may enhance bioavailability and efficacy.
- Antifungal Properties : Similar pyridine derivatives have been evaluated for antifungal activity, suggesting potential applications in treating fungal infections.
- Anticancer Potential : Some studies suggest that trifluoromethylated compounds may exhibit anticancer activity through mechanisms involving apoptosis and cell cycle arrest .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 6-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid | 796090-24-9 | 0.93 |
| 5-(Trifluoromethyl)picolinic acid | 881409-53-6 | 0.74 |
| 6-Chloro-5-(trifluoromethyl)picolinic acid | Not available | 0.84 |
| 3-(Trifluoromethyl)picolinic acid | Not available | 0.86 |
The presence of distinct functional groups in these compounds influences their chemical properties and biological activities. The combination of chloro and trifluoroethoxy groups in our compound may enhance its reactivity and biological profile compared to others.
Case Studies and Research Findings
- Antibacterial Study : A study evaluating the antibacterial efficacy of pyridine derivatives found that compounds similar to this compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus.
- Anticancer Research : Another investigation into trifluoromethylated pyridine derivatives revealed that they could induce apoptosis in cancer cell lines through the modulation of specific signaling pathways .
- Enzyme Interaction Studies : Research has shown that this compound can act as a probe in biochemical assays to study enzyme interactions, indicating its utility in drug discovery and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
